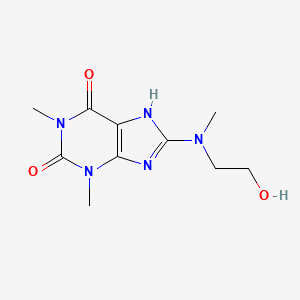

8-((2-Hydroxyethyl)methylamino)theophylline

Description

Chemical Identity: 8-((2-Hydroxyethyl)methylamino)theophylline (CAS 30924-31-3) is a xanthine derivative with the molecular formula C₁₁H₁₇N₅O₃ (molecular weight: 267.29 g/mol). It is structurally characterized by a methylamino group and a 2-hydroxyethyl substituent at the 8-position of the theophylline backbone (1,3-dimethylxanthine) . Synonyms include Cafaminol, Methylco FFA nolamin, and Rhinoptil.

Properties

CAS No. |

117099-47-5 |

|---|---|

Molecular Formula |

C10H15N5O3 |

Molecular Weight |

253.26 g/mol |

IUPAC Name |

8-[2-hydroxyethyl(methyl)amino]-1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C10H15N5O3/c1-13(4-5-16)9-11-6-7(12-9)14(2)10(18)15(3)8(6)17/h16H,4-5H2,1-3H3,(H,11,12) |

InChI Key |

AXUZUPDOONNMJX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N(C)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-Hydroxyethyl)methylamino)theophylline involves the modification of theophylline. One common method includes the reaction of theophylline with 2-chloroethanol and methylamine under controlled conditions . The reaction typically occurs in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of 8-((2-Hydroxyethyl)methylamino)theophylline follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

8-((2-Hydroxyethyl)methylamino)theophylline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its parent theophylline compound.

Substitution: The hydroxyl and amino groups can undergo substitution reactions with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

8-((2-Hydroxyethyl)methylamino)theophylline, a derivative of the well-known xanthine compound theophylline, has diverse applications in scientific research, medicine, and industry. It is primarily used as a vasodilator and is often combined with niacin to form xanthinol nicotinate.

Scientific Research Applications

- Chemistry 8-((2-Hydroxyethyl)methylamino)theophylline serves as a model compound in studies of xanthine derivatives and their reactivity.

- Biology This compound is studied for its effects on cellular metabolism and signaling pathways.

- Medicine It is used in research on vasodilators and their potential therapeutic applications, particularly in treating conditions like peripheral vascular disease and cerebral circulatory disorders.

- Industry The compound is utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Theophylline Toxicity: Case Studies

Theophylline toxicity can occur due to factors such as dosing errors or conditions that reduce theophylline clearance . A study identified 116 cases with serum theophylline concentrations greater than 30 mg/L, with 14 cases due to acute overdose and 102 due to chronic overmedication . Toxic manifestations were present in 94% of cases, with varying degrees of severity .

One case study describes a patient admitted for a COPD exacerbation who developed theophylline toxicity, mimicking septic shock . The patient presented with respiratory distress, altered mental status, hemodynamic instability, tachycardia, and elevated lactate levels . Theophylline toxicity was identified with a serum level of 176 µmol/L . Continuous renal replacement therapy (CRRT) was initiated, resulting in rapid clearance of serum theophylline .

Mechanism of Action

The mechanism of action of 8-((2-Hydroxyethyl)methylamino)theophylline involves its interaction with various molecular targets:

Phosphodiesterase Inhibition: The compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent smooth muscle relaxation.

Adenosine Receptor Blockade: It blocks adenosine receptors, which contributes to its vasodilatory and central nervous system stimulant effects.

Histone Deacetylase Activation: The compound activates histone deacetylase, which plays a role in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of theophylline derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis:

Pharmacological and Physicochemical Properties

A. Receptor Selectivity and Potency

- Etofylline : 7-Hydroxyethyl substitution reduces central nervous system (CNS) side effects compared to theophylline, making it safer for asthma treatment .

- Bamiphylline : Dual substitution at 7- and 8-positions improves A₁ receptor antagonism, enhancing bronchodilation with reduced cardiac side effects .

- Xanthinol: The 7-position hydroxypropyl chain facilitates blood-brain barrier penetration, supporting its use in cognitive disorders .

B. Metabolism and Stability

Biological Activity

8-((2-Hydroxyethyl)methylamino)theophylline is a derivative of theophylline, a well-known xanthine compound historically utilized as a bronchodilator. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 8-((2-Hydroxyethyl)methylamino)theophylline can be represented as follows:

- Chemical Formula : C_10H_14N_4O_3

- Molecular Weight : Approximately 238.24 g/mol

This compound features a methylamino group and a hydroxyethyl side chain, which may influence its biological activity compared to the parent compound, theophylline.

Theophylline exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4. This inhibition leads to increased levels of cyclic AMP (cAMP) within cells, promoting bronchodilation and anti-inflammatory effects. The specific actions of 8-((2-Hydroxyethyl)methylamino)theophylline may include:

- Bronchodilation : Similar to theophylline, it may relax bronchial smooth muscle.

- Anti-inflammatory Effects : Potentially modulating inflammatory pathways by inhibiting histone deacetylase-2, thus reducing corticosteroid resistance in conditions like asthma and COPD .

Biological Activity and Pharmacological Studies

Recent studies have indicated that modifications in the structure of theophylline can enhance its bioavailability and reduce side effects. The introduction of a hydroxyethyl group may improve solubility and cellular uptake.

In Vitro Studies

In vitro assays have demonstrated that 8-((2-Hydroxyethyl)methylamino)theophylline exhibits significant inhibition of PDE4 activity, leading to increased cAMP levels in human bronchial epithelial cells. This effect was measured using enzyme activity assays and cAMP quantification methods.

Case Studies

- Case Study on Theophylline Toxicity : A report highlighted an incident where a patient experienced severe toxicity due to high levels of theophylline. The case emphasized the importance of monitoring plasma concentrations when using theophylline derivatives for therapeutic purposes .

- Therapeutic Applications in COPD : Clinical observations suggest that derivatives like 8-((2-Hydroxyethyl)methylamino)theophylline may serve as adjunct therapy in patients with COPD who are unresponsive to standard treatments, potentially improving lung function without significant side effects associated with traditional theophylline use .

Comparative Efficacy Table

| Compound | Mechanism of Action | Therapeutic Use | Side Effects |

|---|---|---|---|

| Theophylline | PDE inhibition | Asthma, COPD | Nausea, vomiting, arrhythmias |

| 8-((2-Hydroxyethyl)methylamino)theophylline | Enhanced PDE4 inhibition | Potentially COPD adjunct therapy | Reduced compared to theophylline |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.